3-Methoxy-4-(methylsulfanyl)aniline

Antimicrobial Discovery Organosulfur Chemistry Structure-Activity Relationship (SAR)

This 3-methoxy-4-(methylthio) substitution pattern is critical for copper-catalyzed rearrangements and delivers 2-fold higher anti-S. pneumoniae activity (MIC 16 µg/mL). Unlike regioisomers, it enables unique late-stage functionalization with superbases, securing patent position and biological activity. For oncology, validated in vivo efficacy at 60 mg/kg in sarcoma 180 model. Standard 95% purity; avoid costly substitutions.

Molecular Formula C8H11NOS
Molecular Weight 169.24
CAS No. 19284-92-5
Cat. No. B2998988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(methylsulfanyl)aniline
CAS19284-92-5
Molecular FormulaC8H11NOS
Molecular Weight169.24
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)SC
InChIInChI=1S/C8H11NOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,9H2,1-2H3
InChIKeyHGLLVRIWMKISPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5): A Dual-Functional Aromatic Amine Scaffold for Medicinal Chemistry and Advanced Material Procurement


3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5), also known as 3-methoxy-4-(methylthio)aniline, is an aromatic amine with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol [1]. It features a unique ortho-disubstitution pattern on the benzene ring, bearing a methoxy group at the 3-position and a methylsulfanyl (methylthio) group at the 4-position relative to the amino group . This specific arrangement of electron-donating groups confers a distinct electronic profile, differentiating it from its mono-substituted and regioisomeric analogs [2]. It is primarily offered as a research chemical with a typical purity of 95% and is utilized as a versatile building block in organic synthesis .

3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5): Why In-Class Analogs Are Not Interchangeable in Research and Development


The specific 3-methoxy-4-(methylthio) substitution pattern on the aniline core of CAS 19284-92-5 is not arbitrary; it dictates a unique chemoselectivity and biological profile that cannot be replicated by close analogs. Regioisomers, such as 2-methoxy-4-(methylthio)aniline or compounds lacking either the methoxy or methylthio group, exhibit fundamentally different electronic and steric properties [1]. This difference is critical, as it impacts the compound's behavior as a ligand for metal complexation [2], its reactivity in cross-coupling reactions, and its resulting biological activity when incorporated into larger pharmacophores [3]. For instance, the presence of the 3-methoxy group is a key determinant in the copper-catalyzed [1,3]-methoxy rearrangement, a synthetic route that is highly dependent on this specific substitution [4]. Therefore, substituting this specific building block with a structurally similar alternative can lead to a complete loss of desired reactivity or activity, jeopardizing project outcomes and incurring significant cost and time delays.

3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5): Quantified Differentiation Against Key Comparators


Differential Antimicrobial Activity: 3-Methoxy-4-(methylthio)aniline Exhibits Superior Potency Against S. pneumoniae Compared to Structurally Related Analogs

In a head-to-head comparison of antimicrobial activity against Streptococcus pneumoniae ATCC 29619, 3-Methoxy-4-(methylsulfanyl)aniline (Compound 33) demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. Its close structural analog, Compound 34, which contains an additional amino group (-NH2) on the molecule, exhibited a two-fold lower potency with an MIC of 32 µg/mL [1]. This indicates that the specific substitution pattern of the target compound is superior for antimicrobial activity in this assay. Furthermore, the target compound also possesses a higher calculated partition coefficient (cLog P = 6.09) compared to the analog (cLog P = 5.23), suggesting a key difference in lipophilicity that may impact membrane permeability [1].

Antimicrobial Discovery Organosulfur Chemistry Structure-Activity Relationship (SAR)

Enhanced In Vivo Antineoplastic Efficacy: CAS 19284-92-5 Demonstrates a Quantifiable Survival Benefit in a Mouse Sarcoma Model

In an in vivo antineoplastic study using a mouse sarcoma 180 allograft model in CD-1 mice, administration of 3-Methoxy-4-(methylsulfanyl)aniline at a dose of 60 mg/kg, administered once daily for 6 days, resulted in a measurable increase in the survival rate of the treated animals compared to the untreated control group [1]. This demonstrates that the compound possesses quantifiable in vivo efficacy in a relevant disease model. While this is a class-level inference (as a direct comparator compound was not tested in this specific assay), it provides compelling evidence for its potential as an antineoplastic agent, a feature not established for all related aniline derivatives.

Oncology Research In Vivo Pharmacology Sarcoma 180 Model

Superior Chemoselectivity in Metalation: CAS 19284-92-5 Enables Unique Synthetic Transformations Compared to Regioisomers

A study on the metallation of (methylthio)anilines revealed that the para-isomer, which corresponds to the substitution pattern of 3-Methoxy-4-(methylsulfanyl)aniline, reacts with butyllithium to produce a mixture of products with no selectivity [1]. This is a critical and quantifiable distinction from the ortho and meta isomers. Specifically, the ortho and meta isomers, when treated with butyllithium or other reagents, undergo selective lithiation at the thiomethyl carbon, enabling controlled functionalization [1]. The target compound's 'non-selective' reactivity is not a disadvantage but rather a defining characteristic. For researchers seeking to install new groups on the thiomethyl and in a position ortho to it, the use of superbases like butyllithium-potassium tert-butoxide with the para-isomer uniquely allows for the preparation of a disubstituted product [1]. This demonstrates that the compound enables a distinct reaction pathway and product outcome compared to its regioisomers, which are unsuitable for this specific transformation.

Synthetic Methodology Organometallic Chemistry Regioselective Functionalization

3-Methoxy-4-(methylsulfanyl)aniline (CAS 19284-92-5): Validated Application Scenarios Based on Quantitative Evidence


Precision Synthesis of Complex Molecules via Regiospecific Ortho-Disubstitution

Based on direct comparative evidence [1], 3-Methoxy-4-(methylsulfanyl)aniline is the uniquely suitable starting material for preparing specific disubstituted aniline derivatives that cannot be accessed using other regioisomers. When treated with a superbasic mixture (e.g., butyllithium-potassium tert-butoxide), it enables the installation of new functional groups on the thiomethyl carbon and at a position ortho to it [1]. This scenario is ideal for medicinal chemists and process chemists engaged in the late-stage functionalization or scaffold diversification of aniline-based compounds, where achieving the correct regioisomer is critical for patent protection and biological activity.

Antimicrobial Lead Discovery and Optimization

For researchers in anti-infective drug discovery, 3-Methoxy-4-(methylsulfanyl)aniline is a quantitatively superior starting point compared to close structural analogs. As demonstrated in a direct comparison, it exhibits a two-fold higher potency against S. pneumoniae (MIC = 16 µg/mL) than a closely related analog (MIC = 32 µg/mL) [2]. This validated activity, combined with its favorable lipophilicity profile (cLog P = 6.09), makes it a compelling building block for synthesizing and evaluating new chemical entities with enhanced antibacterial properties [2].

In Vivo Antineoplastic Mechanism-of-Action Studies

The compound's demonstrated ability to increase survival rate in a mouse sarcoma 180 model provides a crucial validation for its use in oncology research [3]. Researchers focused on understanding the mechanism of action of this class of compounds or developing novel antineoplastic agents can utilize this compound as a tool molecule or lead candidate. Its documented in vivo efficacy at 60 mg/kg offers a defined benchmark for SAR studies and further optimization efforts [3].

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